molecular formula C18H11BrN2OS B10866249 3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10866249
M. Wt: 383.3 g/mol
InChI Key: OWZVXGXRANZFAL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-bromophenyl and a phenyl group. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxamides as starting materials, which undergo cyclization in the presence of formamide or formamidine acetate .

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. The use of palladium-catalyzed carbonylation reactions has also been explored for the synthesis of thieno[2,3-d]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Potassium t-butoxide in boiling t-butanol.

    Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyrimidine derivatives .

Comparison with Similar Compounds

Uniqueness: 3-(4-Bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H11BrN2OS

Molecular Weight

383.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H11BrN2OS/c19-13-6-8-14(9-7-13)21-11-20-17-16(18(21)22)15(10-23-17)12-4-2-1-3-5-12/h1-11H

InChI Key

OWZVXGXRANZFAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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